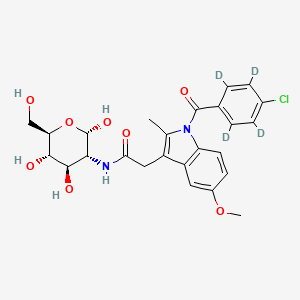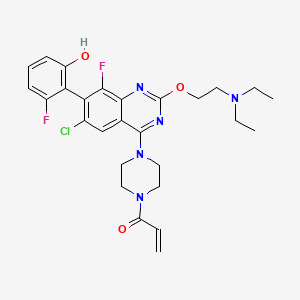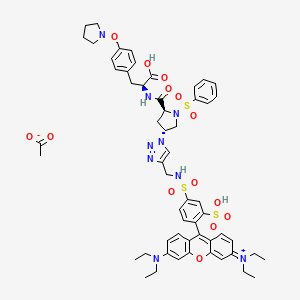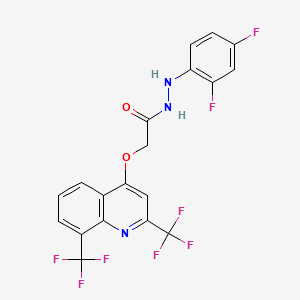
Antifungal agent 15
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antifungal Agent 15 is a synthetic compound designed to combat fungal infections. It belongs to a class of antifungal agents that target specific pathways in fungal cells, making it effective against a wide range of fungal pathogens. This compound is particularly noted for its ability to inhibit the growth of fungi by interfering with their cellular processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Antifungal Agent 15 involves multiple steps, starting with the preparation of the core structure. The initial step typically involves the formation of a key intermediate through a series of reactions such as alkylation, acylation, and cyclization. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using batch or continuous flow processes. The use of automated reactors and precise control systems ensures consistent quality and efficiency. The final product is purified through crystallization, filtration, and drying processes to meet pharmaceutical standards.
Analyse Chemischer Reaktionen
Types of Reactions: Antifungal Agent 15 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the gain of electrons or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and oxygen.
Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products Formed: The major products formed from these reactions depend on the specific functional groups present in this compound. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
Antifungal Agent 15 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and pathways.
Biology: Employed in the investigation of fungal cell biology and the development of new antifungal therapies.
Medicine: Utilized in clinical trials to evaluate its efficacy and safety in treating fungal infections.
Industry: Applied in the formulation of antifungal coatings and materials to prevent fungal growth on surfaces.
Wirkmechanismus
The mechanism of action of Antifungal Agent 15 involves the inhibition of key enzymes in the fungal cell membrane synthesis pathway. Specifically, it targets the enzyme squalene epoxidase, which is crucial for the production of ergosterol, an essential component of the fungal cell membrane. By inhibiting this enzyme, this compound disrupts the integrity of the fungal cell membrane, leading to cell death.
Vergleich Mit ähnlichen Verbindungen
Terbinafine: Another squalene epoxidase inhibitor with a similar mechanism of action.
Naftifine: Also targets squalene epoxidase but has a different chemical structure.
Butenafine: Similar in function but differs in its pharmacokinetic properties.
Uniqueness of Antifungal Agent 15: this compound stands out due to its higher potency and broader spectrum of activity compared to similar compounds. It also exhibits better pharmacokinetic properties, such as longer half-life and higher bioavailability, making it a more effective treatment option for fungal infections.
Eigenschaften
Molekularformel |
C19H11F8N3O2 |
|---|---|
Molekulargewicht |
465.3 g/mol |
IUPAC-Name |
2-[2,8-bis(trifluoromethyl)quinolin-4-yl]oxy-N'-(2,4-difluorophenyl)acetohydrazide |
InChI |
InChI=1S/C19H11F8N3O2/c20-9-4-5-13(12(21)6-9)29-30-16(31)8-32-14-7-15(19(25,26)27)28-17-10(14)2-1-3-11(17)18(22,23)24/h1-7,29H,8H2,(H,30,31) |
InChI-Schlüssel |
BKPXMGNLKGHCHK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)N=C(C=C2OCC(=O)NNC3=C(C=C(C=C3)F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


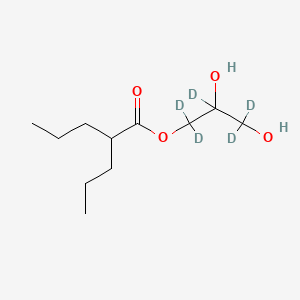
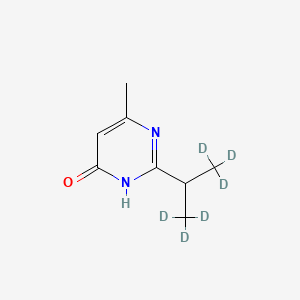

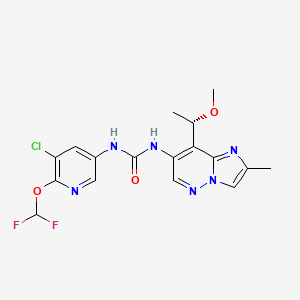
methyl dihydrogen phosphate](/img/structure/B12416408.png)
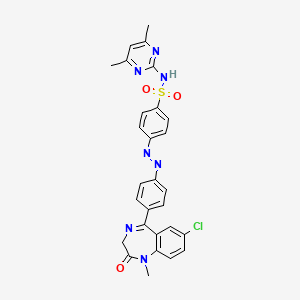
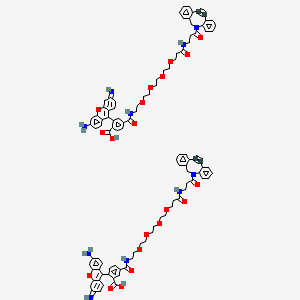
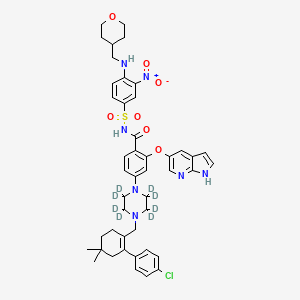

![N'-[(3-bromophenyl)methyl]-N'-(2,4-dimethoxyphenyl)-N-hydroxyheptanediamide](/img/structure/B12416447.png)
